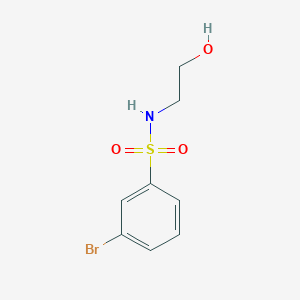

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c9-7-2-1-3-8(6-7)14(12,13)10-4-5-11/h1-3,6,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDZBHKLJOEWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649571 | |

| Record name | 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911111-96-1 | |

| Record name | 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide (CAS No. 911111-96-1), a halogenated benzenesulfonamide derivative. While specific literature on this compound is limited, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its synthesis, physicochemical properties, and potential applications in drug discovery and chemical biology. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, and the introduction of a bromine atom and a hydroxyethyl group suggests unique possibilities for this molecule as a research tool or a precursor for more complex chemical entities. This guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and a framework for future investigation.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1][2] Since the discovery of the antibacterial properties of sulfonamide drugs, this versatile structural motif has been exploited to develop treatments for a multitude of conditions.[3][4] The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, and its capacity to mimic a carboxylic acid isostere, allows for potent and selective interactions with various biological targets.[5][6]

The subject of this guide, this compound, incorporates several key features that make it a compound of significant interest:

-

The Benzenesulfonamide Core: This provides a well-established foundation for biological activity.

-

A Bromine Substituent: The position of the bromine atom on the benzene ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced potency or altered selectivity for biological targets.[7]

-

An N-(2-hydroxyethyl) Group: The presence of a primary alcohol offers a reactive handle for further chemical modification and can also participate in hydrogen bonding interactions with target proteins.

This guide will delve into the synthetic route to this molecule, its predicted physicochemical characteristics, and its potential as a valuable building block in the development of novel therapeutics, particularly in the realm of protein degraders and enzyme inhibitors.[8]

Synthesis and Mechanism

The most established and direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] In the case of this compound, the logical precursors are 3-bromobenzenesulfonyl chloride and ethanolamine.

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic acyl substitution-like reaction, where the nitrogen atom of ethanolamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a scientifically informed projection based on standard procedures for sulfonamide synthesis.

Materials:

-

3-Bromobenzenesulfonyl chloride

-

Ethanolamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine (1.2 eq) followed by the dropwise addition of ethanolamine (1.1 eq). The reaction is exothermic, and the addition should be slow to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Physicochemical and Structural Properties

| Property | Value/Prediction | Source |

| CAS Number | 911111-96-1 | [8] |

| Molecular Formula | C₈H₁₀BrNO₃S | [8] |

| Molecular Weight | 280.14 g/mol | |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Predicted to be soluble in methanol and other polar organic solvents. Low solubility in water is expected.[9] | Inferred |

| Melting Point | Not available. Benzenesulfonamide has a melting point of 150-152 °C.[10] | |

| Boiling Point | Not available | |

| SMILES | O=S(C1=CC=CC(Br)=C1)(NCCO)=O |

Potential Applications and Biological Relevance

The structural features of this compound suggest its potential utility in several areas of drug discovery and chemical biology.

Building Block for PROTACs and Molecular Glues

The classification of this compound as a "Protein Degrader Building Block" by some suppliers is noteworthy.[8] The N-(2-hydroxyethyl) group provides a convenient point of attachment for linker chemistry, which is central to the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The bromo-benzenesulfonamide moiety could serve as a ligand for a protein of interest, which, when linked to an E3 ligase-recruiting ligand, could induce the degradation of the target protein.

Enzyme Inhibition

Benzenesulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases.[7][11] The sulfonamide group can coordinate with the zinc ion in the active site of these metalloenzymes. The 3-bromo substituent could influence the binding affinity and selectivity for different carbonic anhydrase isoforms, some of which are implicated in diseases such as glaucoma and cancer.[4]

Precursor for Further Chemical Elaboration

The bromine atom on the aromatic ring is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex derivatives. This, combined with the reactive hydroxyl group, makes this compound a versatile starting material for the generation of compound libraries for screening against various biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling benzenesulfonamide derivatives should be followed. These compounds may cause skin and eye irritation.[12][13][14]

General Handling Precautions:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[8]

Conclusion

This compound is a chemical entity with considerable, yet largely unexplored, potential. Its straightforward synthesis from readily available starting materials, combined with its versatile structural features, makes it an attractive molecule for researchers in medicinal chemistry and chemical biology. The insights provided in this guide, though based on inference from related compounds, offer a solid foundation for initiating research into the properties and applications of this promising benzenesulfonamide derivative. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.

References

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.[3]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.[11]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity.[5]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed.[6]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.[4]

-

A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. (2025). Benchchem.[7]

-

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide. (2025). Benchchem.[15]

-

This compound, min 96%, 100 grams. (n.d.). CP Lab Safety.[8]

-

Benzenesulfonamide. (n.d.). ChemicalBook.[16]

-

Benzenesulfonamide CAS 98-10-2. (n.d.). Merck Millipore.[10]

-

Benzenesulfonamide. (n.d.). Solubility of Things.[9]

-

Benzenesulfonamide ≥98%. (n.d.). Sigma-Aldrich.

-

This compound. (n.d.). LabSolu.[17]

-

This compound. (n.d.). Crysdot LLC.

-

CAS RN 1159826-15-9 | 3-Bromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide. (n.d.). Chem-Space.[18]

-

3-BROMO-N-(2-METHOXYETHYL)BENZENE-1-SULFONAMIDE. (n.d.). Chemcd.[19]

-

Biological activities of sulfonamides. (2025). ResearchGate.[20]

-

Effects of a Novel Benzenesulfonamide 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1h-pyrazol-1-yl) on Antioxidant Enzymes and hematological Parameters of Rainbow Trout (Oncorhynchus mykiss). (n.d.). ProQuest.[21]

-

Safety Data Sheet. (2018). 3M.[12]

-

3-bromo-N,N-bis(2-methoxyethyl)benzenesulfonamide. (n.d.). PubChem.[22]

-

SAFETY DATA SHEET. (2024). Fisher Scientific.[13]

-

Biological activities of sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences.[1]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC.[2]

-

SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.[14]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. citedrive.com [citedrive.com]

- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 17. labsolu.ca [labsolu.ca]

- 18. hoffmanchemicals.com [hoffmanchemicals.com]

- 19. 3-BROMO-N-(2-METHOXYETHYL)BENZENE-1-SULFONAMIDE | 594810-96-5 - Chemical Cloud Database [chemcd.com]

- 20. researchgate.net [researchgate.net]

- 21. Effects of a Novel Benzenesulfonamide 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1h-pyrazol-1-yl) on Antioxidant Enzymes and hematological Parameters of Rainbow Trout (Oncorhynchus mykiss) - ProQuest [proquest.com]

- 22. 3-bromo-N,N-bis(2-methoxyethyl)benzenesulfonamide | C12H18BrNO4S | CID 51979171 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide molecular structure

An In-depth Technical Guide to 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, and provides a validated, step-by-step synthesis protocol. Furthermore, it explores the compound's emerging role in the development of novel therapeutics, particularly as an inhibitor of bacterial NAD+-dependent DNA ligase (Ndd-ligase), highlighting its potential in the fight against antibiotic-resistant pathogens. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research and development endeavors.

Introduction: The Versatility of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. Its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions make it a privileged scaffold in drug design. Within this important class of molecules lies this compound, a halogenated aromatic sulfonamide. The presence of a bromine atom on the phenyl ring provides a handle for further chemical modification through cross-coupling reactions, while the hydroxyethyl group offers a site for derivatization and can influence solubility and pharmacokinetic properties. This unique combination of features makes it a valuable intermediate for creating libraries of compounds for biological screening.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are foundational to its behavior in both chemical reactions and biological systems.

Chemical Structure

This compound is characterized by a central benzenesulfonamide core. A bromine atom is substituted at the meta-position (position 3) of the benzene ring. The sulfonamide nitrogen is functionalized with a 2-hydroxyethyl group (-CH₂CH₂OH).

Below is a two-dimensional representation of the molecular structure.

Caption: Figure 1: 2D representation of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. These parameters are crucial for predicting the compound's behavior in various solvents and its potential for oral bioavailability, as estimated by Lipinski's Rule of Five.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO₃S | PubChem |

| Molecular Weight | 280.14 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)NCCO)Br | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis and Characterization

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the reaction of a sulfonyl chloride with an amine.

Synthesis Workflow

The standard laboratory synthesis involves the reaction of 3-bromobenzenesulfonyl chloride with 2-aminoethanol (ethanolamine). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Dichloromethane (DCM) is a common solvent for this reaction.

Caption: Figure 2: Step-by-step workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity and yield.

-

Reaction Setup: To a solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of 2-aminoethanol (1.1 eq).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the final product as a white solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Expected data are summarized in Table 2.

| Technique | Data |

| ¹H NMR | Expected peaks around δ 7.9-7.4 (m, 4H, Ar-H), δ 5.5 (t, 1H, NH), δ 3.5 (t, 2H, CH₂-O), δ 3.1 (q, 2H, CH₂-N), δ 2.5 (t, 1H, OH). |

| ¹³C NMR | Expected peaks around δ 140-120 (Ar-C), δ 60 (CH₂-O), δ 45 (CH₂-N). |

| IR (cm⁻¹) | Expected peaks around 3500 (O-H), 3300 (N-H), 1330 & 1160 (S=O). |

| Mass Spec (ESI) | Expected [M+H]⁺ at m/z 280.96. |

Applications in Drug Development

While primarily a synthetic intermediate, this compound has been identified as a hit compound in screens for novel antibacterial agents.

Mechanism of Action: Inhibition of Ndd-Ligase

Recent studies have shown that derivatives of this compound are potent inhibitors of bacterial NAD+-dependent DNA ligase (Ndd-ligase). This enzyme is essential for bacterial DNA replication and repair, and it is absent in humans, making it an excellent target for selective antibacterial therapy. The sulfonamide moiety is proposed to interact with the active site of the enzyme, mimicking the phosphate backbone of DNA.

Caption: Figure 3: Inhibition of Ndd-ligase blocks DNA repair, leading to cell death.

Potential as an Antibacterial Agent

The discovery of this scaffold as an Ndd-ligase inhibitor is significant in the context of rising antibiotic resistance. By targeting a novel bacterial enzyme, compounds derived from this compound could be effective against multi-drug resistant strains of bacteria. Further optimization of this lead compound by modifying the phenyl ring and the hydroxyethyl side chain could lead to the development of a new class of antibiotics.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile scaffold with demonstrated potential in the development of novel antibacterial agents. Its straightforward synthesis, coupled with the strategic placement of functional groups for further derivatization, makes it an attractive starting point for medicinal chemistry campaigns. The inhibition of Ndd-ligase represents a promising avenue for combating antibiotic resistance, and this molecule is a key player in that ongoing effort. This guide has provided the foundational knowledge—from its molecular structure to its biological application—to empower researchers to fully exploit the potential of this valuable compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Bishai, W. R. (2006). Targeting NAD+ dependent DNA ligase (Ndd-ligase) for antibacterial drug discovery. U.S. Patent No. 7,094,779. U.S.

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction

Benzenesulfonamides are a cornerstone structural motif in medicinal chemistry, renowned for their wide range of pharmacological activities. The sulfonamide functional group is a key pharmacophore in various therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a carboxylate group and its capacity to bind to metalloenzymes.[1]

This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, This compound . This compound serves as a valuable bifunctional building block. The brominated aromatic ring allows for further synthetic elaboration via cross-coupling reactions, while the primary alcohol on the N-substituent provides a handle for esterification or other modifications. This document is intended for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Part 1: Synthesis Methodology

The synthesis of this compound is most reliably achieved through the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and ethanolamine. This is a classic and robust method for the formation of N-substituted sulfonamides.

Reaction Principle & Causality

The core of this synthesis is the reaction of a sulfonyl chloride with a primary amine. The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-bromobenzenesulfonyl chloride. The chloride ion is displaced as a leaving group. This reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.

The presence of a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is critical. The HCl generated would otherwise protonate the starting ethanolamine, converting it into an ammonium salt. This salt is no longer nucleophilic, which would halt the reaction. The added base neutralizes the HCl in situ, allowing the reaction to proceed to completion.

The reaction is typically initiated at a reduced temperature (0 °C) to manage the initial exotherm and then allowed to warm to ambient temperature to ensure a high conversion rate.

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Part 2: Detailed Experimental Protocol

This protocol describes a self-validating system, where the work-up and purification steps are designed to systematically remove specific impurities, a process confirmed by the final characterization.

Materials and Equipment

-

Chemicals: 3-Bromobenzenesulfonyl chloride (96%), Ethanolamine (≥99%), Triethylamine (≥99%), Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc), Hexanes, 1M Hydrochloric acid (HCl), Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-water bath, dropping funnel, separatory funnel, rotary evaporator, glassware for recrystallization or flash column chromatography, TLC plates (silica gel), melting point apparatus.

Step-by-Step Synthesis Procedure

-

Reactant Setup: In a 250 mL round-bottom flask, dissolve 3-bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol, 1.0 equiv) in 100 mL of anhydrous dichloromethane. Add triethylamine (6.5 mL, 46.9 mmol, 1.2 equiv).

-

Reaction Initiation: Cool the stirred solution to 0 °C using an ice-water bath.

-

Nucleophile Addition: Add ethanolamine (2.62 g, 42.9 mmol, 1.1 equiv) dropwise to the cold solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours).

-

Reaction Monitoring (Trustworthiness Check): Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.[3]

-

Aqueous Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine and unreacted ethanolamine.

-

Wash with saturated brine solution (1 x 50 mL) to remove residual water and salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification:

-

Recrystallization (Preferred): Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to afford this compound as a white crystalline solid.

-

Column Chromatography (Alternative): If the product is not sufficiently pure after recrystallization, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Part 3: Characterization

Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized compound. The expected data provides a benchmark for validating the experimental outcome.

Physical Properties

-

Appearance: White to off-white solid.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): 4 protons exhibiting complex splitting patterns consistent with a 1,3-disubstituted benzene ring. -CH₂-N (δ ~3.1-3.3 ppm): Triplet, 2H. -CH₂-O (δ ~3.6-3.8 ppm): Triplet, 2H. -NH (δ ~5.0-5.5 ppm): Broad singlet or triplet, 1H. -OH (δ ~2.0-2.5 ppm): Broad singlet or triplet, 1H. |

| ¹³C NMR | Aromatic Carbons (δ ~120-140 ppm): 6 signals expected; one attached to bromine (~122 ppm), one attached to sulfur (~140 ppm), and four C-H carbons. -CH₂-N (δ ~45 ppm): 1 signal. -CH₂-O (δ ~60 ppm): 1 signal. |

| FT-IR | O-H Stretch: Broad peak ~3500 cm⁻¹. N-H Stretch: Sharp peak ~3300 cm⁻¹. Aromatic C-H Stretch: ~3100 cm⁻¹. Asymmetric SO₂ Stretch: ~1330 cm⁻¹. Symmetric SO₂ Stretch: ~1160 cm⁻¹. C-N Stretch: ~1090 cm⁻¹. C-Br Stretch: ~680 cm⁻¹. |

| MS (ESI) | [M+H]⁺: m/z 280.9, 282.9. [M+Na]⁺: m/z 302.9, 304.9. The presence of two peaks of nearly equal intensity separated by 2 m/z units is the characteristic isotopic signature for a compound containing one bromine atom. |

Characterization Workflow Diagram

Caption: A logical workflow for the complete characterization and validation of the final product.

References

-

Ngassa, F. N., & Stenfor, B. A. (2021). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. GVSU McNair Scholars Journal, 25(1), Article 6. [Link]

-

ResearchGate. (2015). Synthesis and Spectral Studies of some N-[(E)-Phenylmethylidene]benzenesulfonamides. [Link]

-

Angeli, A., et al. (2018). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1184-1190. [Link]

-

ResearchGate. N-phenyl benzenesulfonamide derivatives synthesized. [Link]

-

CP Lab Safety. This compound, min 96%, 100 grams. [Link]

-

Olasunkanmi, A. K., et al. (2020). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 8, 589. [Link]

-

PubChem. 3-Bromobenzene-1-sulfonamide. [Link]

-

Alchem.Pharmtech. CAS 2905-24-0 | 3-BROMOBENZENESULFONYL CHLORIDE. [Link]

-

Crysdot LLC. This compound. [Link]

-

The Royal Society of Chemistry. (2013). Supplementary material Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. [Link]

-

PubChem. 3-bromo-N,N-bis(2-methoxyethyl)benzenesulfonamide. [Link]

-

MDPI. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [Link]

-

Sciencemadness.org. (2017). Tosylation of ethanolamine. [Link]

-

PubMed. (2023). 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. [Link]

-

NIH National Library of Medicine. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

-

Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/b20464f891f76269201f893111f18534720932c9]([Link]

-

SpectraBase. benzamide, 3-bromo-N-[2-[(2-chloro-6-nitrophenyl)amino]ethyl]- - Optional[1H NMR] - Spectrum. [Link]

Sources

The Strategic Role of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide in the Synthesis of Targeted Protein Degraders: A Technical Guide

Abstract

Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This is largely driven by the development of novel chemical entities, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, which hijack the cell's natural protein disposal machinery. This in-depth technical guide focuses on the instrumental role of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide , a key bifunctional building block in the synthesis of a class of molecular glue degraders that recruit the E3 ubiquitin ligase DCAF15. We will explore the mechanistic underpinnings of benzenesulfonamide-mediated protein degradation, provide a detailed, field-proven synthetic workflow, and outline the requisite experimental protocols for the characterization and validation of the final degrader compounds. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation protein degraders.

Introduction: The Rise of Benzenesulfonamides as Molecular Glues

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for the degradation of short-lived and damaged proteins.[1] Targeted protein degradation technologies harness the UPS to selectively eliminate proteins of interest (POIs).[1] While PROTACs, which are heterobifunctional molecules, have gained significant attention, there is a growing interest in a class of small molecules known as "molecular glues."[2][3] These molecules induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target.[2][3]

Aryl sulfonamides, such as indisulam and its analogues, have been identified as potent molecular glues that mediate the degradation of the RNA-binding motif protein 39 (RBM39) by recruiting it to the DDB1- and CUL4-associated factor 15 (DCAF15), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[4] This discovery has opened a new avenue for therapeutic intervention in diseases where RBM39 is a key driver, such as certain cancers.

The synthesis of novel and potent benzenesulfonamide-based molecular glues requires versatile chemical building blocks that allow for the systematic exploration of structure-activity relationships (SAR). This compound has emerged as a valuable starting material in this context. Its commercial availability as a "Protein Degrader Building Block" underscores its utility in this field.[5] This guide will elucidate the strategic importance of its bifunctional nature in the construction of potent protein degraders.

The Strategic Importance of this compound

The chemical architecture of this compound offers two key points for chemical modification, making it an ideal scaffold for the synthesis of molecular glue libraries:

-

The 3-bromo Substituent: The bromine atom on the benzene ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which can be tailored to enhance binding affinity and selectivity for the target protein.

-

The N-(2-hydroxyethyl) Group: The primary alcohol of the hydroxyethyl group provides a convenient attachment point for linkers or other functional groups through etherification or other conjugation chemistries. This allows for the fine-tuning of physicochemical properties, such as solubility and cell permeability, and can also be used to attach warheads for other targets in the design of hybrid molecules.

The strategic combination of these two reactive sites enables a modular and efficient approach to the synthesis of diverse libraries of benzenesulfonamide derivatives for screening and optimization as protein degraders.

Mechanism of Action: Benzenesulfonamide-Mediated Protein Degradation

Benzenesulfonamide-based molecular glues function by inducing the formation of a ternary complex between the DCAF15 E3 ligase and the target protein, RBM39. The sulfonamide moiety is crucial for binding to DCAF15, while the substituted aryl portion of the molecule makes key interactions with RBM39. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on RBM39, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Caption: Mechanism of Benzenesulfonamide-Mediated RBM39 Degradation.

Synthetic Workflow: From Building Block to Potent Degrader

This section provides a detailed, hypothetical synthetic workflow for the creation of a potent RBM39 degrader, herein named "Degradasulfan-X" , starting from this compound. This workflow is based on established and reliable chemical transformations commonly employed in medicinal chemistry.

Overall Synthetic Scheme

Caption: Synthetic workflow for Degradasulfan-X.

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for Aryl Group Installation

-

Objective: To introduce a specific aryl group at the 3-position of the benzenesulfonamide core to enhance binding to RBM39.

-

Causality: The choice of the boronic acid is critical for SAR. Different aryl or heteroaryl groups can be screened to optimize potency and selectivity.

Protocol:

-

To a solution of This compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford Intermediate A .

Step 2: Linker Attachment via Williamson Ether Synthesis

-

Objective: To attach a linker to the hydroxyl group of Intermediate A. The linker can be designed to improve physicochemical properties or for further conjugation.

-

Causality: The length and composition of the linker can significantly impact the molecule's solubility, permeability, and metabolic stability.

Protocol:

-

To a solution of Intermediate A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired alkyl halide linker (e.g., a short polyethylene glycol chain with a terminal protecting group or a reactive handle for click chemistry) (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield Degradasulfan-X .

Characterization and Validation of Degradasulfan-X

The successful synthesis of Degradasulfan-X must be followed by rigorous characterization and biological validation to confirm its structure and function as a protein degrader.

Physicochemical Characterization

| Parameter | Method | Expected Outcome |

| Identity and Purity | LC-MS, ¹H NMR, ¹³C NMR | Correct mass and NMR spectra consistent with the structure of Degradasulfan-X; Purity >95% |

| Solubility | Kinetic or Thermodynamic Solubility Assay | Aqueous solubility sufficient for biological assays |

| Lipophilicity | LogD Measurement | LogD in the range of 1-4 for optimal cell permeability |

Biological Validation

Protocol 1: Western Blotting to Confirm RBM39 Degradation

-

Culture a suitable cell line (e.g., a cancer cell line known to be sensitive to indisulam) in 6-well plates.

-

Treat the cells with increasing concentrations of Degradasulfan-X for a defined period (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against RBM39 and a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the extent of RBM39 degradation.

Protocol 2: Co-Immunoprecipitation to Confirm Ternary Complex Formation

-

Treat cells with Degradasulfan-X or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Incubate the cell lysates with an antibody against DCAF15 or RBM39 conjugated to magnetic beads.

-

Wash the beads to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluates by Western blotting using antibodies against DCAF15 and RBM39 to confirm their co-precipitation in the presence of Degradasulfan-X.

Conclusion

This compound is a strategically important building block in the development of novel molecular glue degraders targeting the DCAF15 E3 ligase. Its bifunctional nature allows for the efficient and modular synthesis of diverse libraries of compounds, facilitating the rapid exploration of structure-activity relationships. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to leverage this valuable chemical tool in the pursuit of new and effective therapeutics based on targeted protein degradation. The continued exploration of benzenesulfonamide-based molecular glues holds significant promise for expanding the druggable proteome and addressing unmet medical needs.

References

-

Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. (n.d.). PMC - PubMed Central. [Link]

-

Design and Synthesis of E7820/Tasisulam Hybrids as Potential DCAF15 Binders. (n.d.). MDPI. [Link]

- WO2019147783A1 - Sulfonamide derivatives for protein degradation. (n.d.).

-

This compound, min 96%, 100 grams. (n.d.). CP Lab Safety. [Link]

-

Discovery of E3 Ligase Ligands for Target Protein Degradation. (n.d.). PMC - PubMed Central. [Link]

-

Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders. (n.d.). ResearchGate. [Link]

-

Recent PROTAC Patent Publications and Target Proteins. (n.d.). Marin Biologic Laboratories. [Link]

- Preparation of arylsulfonamides - US4739116A. (n.d.).

- US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation. (n.d.).

- EP1550654A1 - Aryl sulfonium salt, polymerizable composition and polymerization method of the same. (n.d.).

- WO2024086361A1 - Molecular glue degrader compounds and uses thereof. (n.d.).

-

Compounds and methods for the targeted degradation of bromodomain- containing proteins - Patent US-12171831-B2. (n.d.). PubChem. [Link]

-

A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening. (n.d.). NIH. [Link]

-

Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders. (n.d.). PubMed. [Link]

- WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof. (n.d.).

- WO2019140380A1 - Protein degraders and uses thereof. (n.d.).

- WO2019140003A1 - Antibody protac conjugates. (n.d.).

- US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same. (n.d.).

Sources

- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. calpaclab.com [calpaclab.com]

A Technical Guide to 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide: A Versatile Building Block for PROTAC Linker Synthesis

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][] The success of a PROTAC molecule is not solely dependent on its binding ligands for the POI and an E3 ubiquitin ligase; the chemical linker connecting these two moieties plays a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[4][5] This guide introduces 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide, a commercially available building block, as a strategic starting point for the rational design of novel PROTAC linkers. We will explore the unique chemical features of this compound, grounded in the established role of the benzenesulfonamide scaffold in medicinal chemistry, and provide detailed synthetic and evaluative protocols for its application. This document serves as a technical resource for researchers and drug development professionals seeking to expand their chemical toolbox for creating next-generation protein degraders.

Part 1: The Central Role of the Linker in PROTAC Efficacy

Mechanism of Action: The Ternary Complex

PROTACs are heterobifunctional molecules designed to orchestrate the formation of a ternary complex between a target protein (POI) and an E3 ubiquitin ligase.[6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6] The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple POI copies.[1][7]

Beyond a Spacer: The Linker's Multifaceted Influence

Initially conceived as a simple tether, the linker is now recognized as a critical determinant of a PROTAC's overall success.[1] Its length, rigidity, and chemical composition profoundly impact the formation and stability of the ternary complex.[8][9] An optimal linker facilitates favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as "positive cooperativity," which enhances ternary complex stability and degradation efficiency.[1] Conversely, a poorly designed linker can introduce steric clashes, leading to "negative cooperativity" and reduced activity.[1] Furthermore, the linker significantly influences the physicochemical properties of the PROTAC, affecting its solubility, cell permeability, and metabolic stability—key factors in developing a viable therapeutic agent.[1][10]

The "Linkerology" Challenge: Navigating Length, Rigidity, and Composition

The process of linker design, often termed "linkerology," involves a multi-parameter optimization challenge.[1] Linkers are broadly categorized as flexible or rigid.[5][]

-

Flexible Linkers: Primarily composed of alkyl or polyethylene glycol (PEG) chains, these are synthetically accessible and allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1][] However, high flexibility can incur an entropic penalty upon binding and may lead to poor pharmacokinetic properties.[1]

-

Rigid Linkers: Incorporating elements like cycloalkanes, alkynes, or heterocyclic rings, these linkers can pre-organize the PROTAC into a favorable conformation for binding, reducing the entropic penalty.[2] This can improve selectivity and metabolic stability but often presents greater synthetic challenges.[1]

The ongoing challenge is to move from empirical, trial-and-error screening to a more rational, structure-based design of linkers to accelerate the development of optimized PROTACs.[4][12][13]

Part 2: Profiling this compound as a Linker Moiety

This compound emerges as an attractive starting point for linker synthesis due to its unique combination of a rigid aromatic core, a privileged medicinal chemistry scaffold, and two distinct, orthogonally reactive functional handles.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 911111-96-1 | [14][15] |

| Molecular Formula | C₈H₁₀BrNO₃S | [14][15] |

| Molecular Weight | 280.1 g/mol | [14][15] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥96% (Typical) | [14][15] |

| Storage | Room Temperature | [14][15] |

The Benzenesulfonamide Core: A Privileged Scaffold

The benzenesulfonamide group is a well-established pharmacophore in drug discovery.[16] Its prevalence is due to several advantageous properties:

-

Chemical Stability: The sulfonamide bond is highly resistant to metabolic degradation, which can improve the in vivo half-life of a PROTAC.

-

Hydrogen Bonding Capacity: The sulfonamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (S=O), providing opportunities for intramolecular interactions that stabilize a preferred conformation or for intermolecular interactions with the solvent or protein targets.[16]

-

Modulation of Physicochemical Properties: The inherent polarity of the sulfonamide group can help to improve the solubility of large, often hydrophobic PROTAC molecules.[1]

Key Functional Handles for Synthesis

The strategic placement of two distinct functional groups on the scaffold allows for a convergent and flexible synthetic approach, a cornerstone of efficient PROTAC library development.

-

The Bromo Group: Located at the meta-position of the phenyl ring, this bromine atom is a prime site for various palladium-catalyzed cross-coupling reactions. This allows for the robust attachment of a POI or E3 ligase ligand that has been pre-functionalized, for example, with a boronic acid/ester (Suzuki coupling) or an amine (Buchwald-Hartwig amination).

-

The N-(2-hydroxyethyl) Group: The terminal primary alcohol provides a nucleophilic handle that is readily functionalized. It can be converted to an ether via Williamson ether synthesis or an ester via reaction with an activated carboxylic acid. This provides a simple and efficient method to connect the other binding moiety of the PROTAC.

Part 3: Synthetic Strategies & Experimental Workflows

The dual functionality of this compound is well-suited for a convergent synthetic strategy. This involves preparing two advanced intermediates—one containing the linker attached to the POI ligand and the other containing the E3 ligase ligand—which are then joined in a final step. This approach is generally more efficient for library synthesis than a linear approach.

General Synthetic and Evaluative Workflow

Protocol 1: Hypothetical Synthesis of a BET-Family Degrader

This protocol describes a hypothetical synthesis of a PROTAC targeting a Bromodomain and Extra-Terminal domain (BET) protein (e.g., BRD4) for degradation via the Cereblon (CRBN) E3 ligase. This serves as a template that can be adapted for other POI/E3 ligase pairs.

Step A: Attachment of E3 Ligase Ligand (Pomalidomide derivative)

-

Prepare Pomalidomide-Alkyl Halide: Synthesize a derivative of pomalidomide bearing a terminal alkyl halide (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-(2-bromoethoxy)isoindoline-1,3-dione) according to established literature procedures.

-

Dissolve Reagents: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add Base: Add a non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes to allow for the formation of the alkoxide.

-

Add E3 Ligand: Add the Pomalidomide-alkyl halide (1.1 eq) dissolved in a minimal amount of anhydrous DMF.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the intermediate (E3-Linker) .

Step B: Attachment of POI Ligand (JQ1 derivative)

-

Prepare POI-Boronic Ester: Synthesize a derivative of the BET inhibitor JQ1 bearing a pinacol boronate ester (JQ1-Bpin) at a solvent-exposed position, following literature precedents.

-

Set up Coupling Reaction: In a microwave vial or Schlenk flask, combine the E3-Linker intermediate (1.0 eq), JQ1-Bpin (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Add Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C for 4-12 hours, or until LC-MS analysis indicates consumption of the starting material.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).

Protocol 2: Characterization of the Assembled PROTAC

-

LC-MS & HRMS: Confirm the identity and purity of the final compound. The high-resolution mass spectrum should match the calculated exact mass of the PROTAC.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure and ensure the absence of significant impurities.

Protocol 3: In Vitro Evaluation of PROTAC Efficacy

-

Ternary Complex Formation Assay:

-

Method: Utilize a biophysical assay such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaLISA.[17]

-

Procedure: Titrate the PROTAC into a solution containing the purified POI (e.g., BRD4) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

-

Output: Measure the formation of the ternary complex and calculate the cooperativity (α), which indicates the extent to which the binding of one protein enhances the binding of the other.[9]

-

-

Target Protein Degradation Assay:

-

Method: Western Blot is the gold-standard for observing protein degradation.

-

Procedure: Treat a relevant cell line (e.g., HEK293T or a cancer cell line expressing BRD4) with increasing concentrations of the PROTAC for a set time period (e.g., 18-24 hours). Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the POI and a loading control (e.g., GAPDH or β-actin).

-

Output: Quantify the band intensity to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

-

Cell Viability Assay:

-

Method: Use a commercially available assay such as CellTiter-Glo® to measure ATP levels as an indicator of cell viability.

-

Procedure: Treat cells with the PROTAC over a range of concentrations for an extended period (e.g., 72 hours).

-

Output: Determine the IC₅₀ or GI₅₀ value, which reflects the functional consequence of degrading the target protein.

-

Part 4: Rationale and Future Directions

The Case for Sulfonamide-Based Linkers

The introduction of this compound into a linker design strategy offers several potential advantages:

-

Structural Rigidity: The phenyl ring provides a degree of conformational constraint, which can reduce the entropic cost of ternary complex formation.[1][2]

-

Defined Exit Vectors: The meta-substitution pattern provides a specific 120° vector between the two points of attachment, offering a rational starting point for computational modeling and structure-based design.[12]

-

Tunable Properties: The core structure is amenable to further modification. For example, adding electron-withdrawing or -donating groups to the phenyl ring can modulate the electronic properties and metabolic stability of the linker.

-

Synthetic Tractability: The orthogonal handles allow for flexible and robust synthetic strategies, making it suitable for generating libraries of related PROTACs for structure-activity relationship (SAR) studies.[13]

Conclusion

While extensive empirical screening has historically driven PROTAC development, the field is moving towards a more rational design paradigm.[8][18] The strategic selection of linker building blocks is central to this evolution. This compound represents a valuable and versatile tool for the medicinal chemist. Its combination of a rigid, medicinally-privileged core and distinct, reactive handles provides a solid foundation for the synthesis and optimization of novel PROTACs with potentially superior drug-like properties. By leveraging such building blocks, researchers can more efficiently explore the chemical space of linkers to unlock the full therapeutic potential of targeted protein degradation.

References

-

Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. [Link]

-

Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | Journal of the American Chemical Society. [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. [Link]

-

Characteristic roadmap of linker governs the rational design of PROTACs - PMC. [Link]

-

Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - MDPI. [Link]

-

Characteristic roadmap of linker governs the rational design of PROTACs. [Link]

-

Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - NIH. [Link]

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH. [Link]

-

Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. [Link]

-

Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

-

Novel approaches for the rational design of PROTAC linkers - Semantic Scholar. [Link]

-

Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC - NIH. [Link]

-

Streamlining the design of PROTACs® and PROTAC linkers - The Royal Society of Chemistry. [Link]

-

PROTAC-mediated ternary complex formation and hook effect. The hook... - ResearchGate. [Link]

-

Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - NIH. [Link]

-

Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. [Link]

-

This compound - Benzene Compounds - Crysdot LLC. [Link]

-

(PDF) Current strategies for the design of PROTAC linkers: a critical review - ResearchGate. [Link]

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. [Link]

-

This compound, min 96%, 100 grams - CP Lab Safety. [Link]

- WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs)

-

PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery | Sino Biological. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. precisepeg.com [precisepeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labsolu.ca [labsolu.ca]

- 15. calpaclab.com [calpaclab.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Potential of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), and molecular glues, which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. While much of the field has focused on established E3 ligase ligands, the discovery of novel chemotypes that can recruit different E3 ligases is a critical frontier. This technical guide explores the untapped potential of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide , a readily available chemical building block, in the context of TPD. Drawing upon the established role of aryl sulfonamides as molecular glues for the DCAF15 E3 ubiquitin ligase, this document provides a comprehensive theoretical framework and practical guide for its application in the design and evaluation of novel protein degraders.

Introduction: The Expanding Landscape of Targeted Protein Degradation

Targeted protein degradation is a revolutionary strategy in drug discovery that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the protein, offering a more profound and durable therapeutic effect. This is achieved through the action of molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The two principal classes of small molecules driving this field are molecular glues and PROTACs. Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a target protein, while PROTACs are heterobifunctional molecules composed of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker.[2]

While the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the workhorses of TPD, the human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for developing next-generation degraders with improved specificity and tissue selectivity.[3][4] The discovery of novel E3 ligase ligands is therefore a paramount objective in the field.

This guide focuses on the potential of This compound as a building block for novel degraders, not through the well-trodden path of CRBN modulation, but by leveraging the emerging role of aryl sulfonamides in recruiting the DCAF15 E3 ligase complex.

The Benzenesulfonamide Scaffold: An Emerging Player in TPD

While initially investigated for their anticancer properties, certain aryl sulfonamides like indisulam and E7820 have been identified as molecular glues that induce the degradation of the RNA-binding protein RBM39.[5][6] This degradation is mediated by the recruitment of the DCAF15 E3 ubiquitin ligase, a component of the CUL4-DDB1 E3 ligase complex.[7][8]

The discovery that the sulfonamide moiety can serve as an E3 ligase recruiter opens up new avenues for degrader design. Benzenesulfonamide derivatives, such as this compound, possess favorable physicochemical properties, including lower molecular weight and lipophilicity compared to many traditional E3 ligase ligands, making them attractive starting points for drug development.[9]

Chemical Properties of this compound: [10]

| Property | Value |

| Molecular Formula | C8H10BrNO3S |

| Molecular Weight | 280.1 g/mol |

| CAS Number | 911111-96-1 |

| Appearance | White to off-white solid |

| Key Functional Groups | Bromophenyl, Sulfonamide, Primary alcohol |

The presence of three key functional groups makes this molecule a versatile building block:

-

The bromophenyl group can be functionalized through various cross-coupling reactions to attach a linker or a target-binding ligand.

-

The sulfonamide group is the putative DCAF15-binding element.

-

The primary alcohol on the N-(2-hydroxyethyl) substituent provides a convenient handle for linker attachment.

Proposed Mechanism of Action: Hijacking the DCAF15 E3 Ligase

Based on the known mechanism of action of aryl sulfonamide molecular glues, we propose that PROTACs incorporating the this compound moiety could induce the degradation of a target protein via the DCAF15 E3 ligase.

The proposed catalytic cycle is as follows:

-

Ternary Complex Formation: The PROTAC, by binding to both the target protein and DCAF15, induces the formation of a ternary complex. The benzenesulfonamide core of the PROTAC is hypothesized to bind to a shallow pocket on the surface of DCAF15.[7]

-

Ubiquitination: The proximity induced by the PROTAC allows the DCAF15 E3 ligase complex to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC is released from the complex and can participate in further rounds of degradation.

Figure 1: Proposed catalytic cycle of a PROTAC utilizing a benzenesulfonamide-based DCAF15 ligand.

Design and Synthesis of PROTACs using this compound

The modular nature of this compound allows for a flexible approach to PROTAC synthesis. The following is a generalized synthetic workflow.

General Synthetic Strategy

The synthesis will involve the sequential attachment of a linker and a target-binding ligand (warhead). The order of these steps can be varied depending on the specific chemistry of the warhead and linker.

Figure 2: Generalized synthetic workflow for PROTACs based on this compound.

Detailed Synthetic Protocol (Hypothetical)

This protocol outlines a hypothetical synthesis of a PROTAC targeting a protein of interest (POI) with a known ligand (Warhead-Nu) containing a nucleophilic group.

Step 1: Linker Installation

-

Protection of the sulfonamide NH (if necessary): Depending on the reaction conditions, the sulfonamide proton may need to be protected. A suitable protecting group, such as Boc, can be introduced using standard conditions (e.g., Boc2O, DMAP, in an appropriate solvent).

-

Activation of the primary alcohol: The hydroxyl group of the N-(2-hydroxyethyl) moiety can be converted to a better leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine).

-

Attachment of a linker with a terminal alkyne: The activated alcohol can be reacted with a bifunctional linker containing a terminal alkyne, for example, propargyl alcohol, under Williamson ether synthesis conditions (e.g., NaH in THF).

Step 2: Warhead Conjugation via Click Chemistry

-

Preparation of an azide-functionalized warhead: The target-binding ligand (warhead) is functionalized with an azide group.

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): The alkyne-functionalized E3 ligase-linker intermediate is reacted with the azide-functionalized warhead in the presence of a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) to form the final PROTAC with a triazole linker.

Step 3: Deprotection and Purification

-

Deprotection of the sulfonamide NH (if protected): The protecting group is removed under appropriate conditions (e.g., TFA for a Boc group).

-

Purification: The final PROTAC is purified by reverse-phase high-performance liquid chromatography (HPLC).

Experimental Evaluation of Benzenesulfonamide-Based PROTACs

A rigorous evaluation of the synthesized PROTACs is essential to validate their mechanism of action and assess their therapeutic potential.

Biochemical and Biophysical Assays

These assays are crucial for characterizing the binding events that underpin PROTAC activity.

-

Binding Affinity to DCAF15 and Target Protein:

-

Isothermal Titration Calorimetry (ITC): To determine the binding affinity (Kd) of the PROTAC to both DCAF15 and the target protein independently.

-

Surface Plasmon Resonance (SPR): To measure the kinetics of binding (kon and koff).

-

-

Ternary Complex Formation:

-

Fluorescence Polarization (FP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET): To demonstrate the formation of the ternary complex in the presence of the PROTAC and to determine its stability and cooperativity.

-

Cell-Based Assays

These assays assess the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

-

Target Protein Degradation:

-

Western Blotting: To measure the levels of the target protein in cells treated with the PROTAC at various concentrations and time points.

-

In-Cell Western or High-Content Imaging: For higher throughput quantification of protein degradation.

-

-

Mechanism of Action Validation:

-

Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that degradation is proteasome-dependent.

-

DCAF15 Knockdown/Knockout: The degradation of the target protein should be attenuated in cells where DCAF15 has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9), confirming the involvement of DCAF15.

-

-

Cellular Viability and Phenotypic Assays:

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the effect of target protein degradation on cell proliferation and survival.

-

Phenotypic Assays: To assess the functional consequences of target protein degradation in relevant disease models (e.g., migration assays, apoptosis assays).

-

Figure 3: Integrated experimental workflow for the evaluation of benzenesulfonamide-based PROTACs.

Case Study: Hypothetical PROTAC Targeting a Kinase

To illustrate the potential of this approach, let's consider a hypothetical PROTAC, "Sulfonamab-PRO-1," designed to target a constitutively active kinase implicated in cancer.

-

E3 Ligand: this compound derivative.

-

Linker: A flexible polyethylene glycol (PEG) linker to provide optimal spacing and solubility.

-

Warhead: A known kinase inhibitor with a suitable attachment point.

Table 1: Predicted and Experimental Data for Sulfonamab-PRO-1

| Assay | Predicted Outcome | Rationale |

| ITC (PROTAC to Kinase) | Kd in the low micromolar range | The warhead is a known binder. |

| ITC (PROTAC to DCAF15) | Kd in the micromolar range | Based on affinities of known sulfonamide molecular glues. |

| TR-FRET (Ternary Complex) | Formation of a stable ternary complex | The PROTAC bridges the kinase and DCAF15. |

| Western Blot (Kinase Levels) | Dose-dependent degradation of the kinase | Successful recruitment to DCAF15 leads to ubiquitination and degradation. |

| Proteasome Inhibition Assay | Rescue of kinase degradation | Confirms proteasome-dependent mechanism. |

| DCAF15 Knockdown Assay | Attenuation of kinase degradation | Confirms DCAF15-dependent mechanism. |

| Cell Viability Assay | Decreased viability in cancer cells | Degradation of the oncogenic kinase inhibits cell proliferation. |

Future Perspectives and Conclusion

The exploration of novel E3 ligase ligands is a critical endeavor in the field of targeted protein degradation. While this compound has not yet been explicitly demonstrated as a Cereblon or DCAF15 ligand in the published literature, its chemical structure, particularly the benzenesulfonamide core, presents a compelling starting point for the design of novel degraders. The established role of aryl sulfonamides as DCAF15 molecular glues provides a strong rationale for investigating this and similar compounds as potential E3 ligase recruiters.

This technical guide has provided a comprehensive overview of the theoretical basis, synthetic strategies, and experimental workflows for leveraging this compound in the development of novel protein degraders. By pursuing the lines of inquiry outlined herein, researchers can contribute to the expansion of the E3 ligase toolbox and the development of next-generation therapeutics for a wide range of diseases.

References

-

Bricelj, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

-

Bricelj, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

-

Faust, T. B., et al. (2019). Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820. Structure. [Link]

-

Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

- Google Patents. (2022). Ligands to cereblon (CRBN). US11530219B2.

-

Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. SciSpace. [Link]

-

BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]

-

Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands For PROTACs. Scribd. [Link]

-

Qin, Q., et al. (2022). Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Xu, Y., et al. (2021). Aryl sulphonamides are molecular glues between RBM39 and DCAF15. ResearchGate. [Link]

-

Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery. [Link]

-

Lucas, S. C., et al. (2024). Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders. Journal of Medicinal Chemistry. [Link]

-

Zoppi, V., et al. (2019). Exploring DCAF15 for reprogrammable targeted protein degradation. bioRxiv. [Link]

-

Ting, T. C., et al. (2019). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. Cell Reports. [Link]

-

Kim, H., et al. (2021). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. Experimental & Molecular Medicine. [Link]

-

ResearchGate. (n.d.). Overview of the integrated PROTAC design and evaluation platform. Retrieved from [Link]

-

Qin, Q., et al. (2022). Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Devarajappa, R., et al. (2025). Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders. ResearchGate. [Link]

-